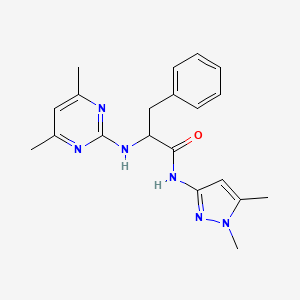
N-(1,5-dimethyl-1H-pyrazol-3-yl)-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a phenylpropanamide moiety
Preparation Methods
The synthesis of N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents like sodium methoxide or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved often include key metabolic and signaling pathways, which can lead to various physiological effects.
Comparison with Similar Compounds
When compared to similar compounds, N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE stands out due to its unique combination of structural features. Similar compounds include:
1,5-DIMETHYL-N-PHENYL-1H-PYRAZOL-3-AMINE: This compound shares the pyrazole ring but lacks the pyrimidine and phenylpropanamide moieties.
4,6-DIMETHYLPYRIMIDIN-2-YLAMINE: This compound includes the pyrimidine ring but does not have the pyrazole or phenylpropanamide components. The uniqueness of N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-3-PHENYLPROPANAMIDE lies in its multi-functional structure, which allows for diverse applications and interactions.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H24N6O/c1-13-10-14(2)22-20(21-13)23-17(12-16-8-6-5-7-9-16)19(27)24-18-11-15(3)26(4)25-18/h5-11,17H,12H2,1-4H3,(H,21,22,23)(H,24,25,27) |
InChI Key |
LXRPXERMSWXBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NC3=NN(C(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-methoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11126229.png)
![4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid](/img/structure/B11126233.png)
![3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11126234.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126239.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126256.png)
![1-(3-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126262.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11126265.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11126266.png)
![3-[3-(4-benzylpiperidino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11126276.png)
![6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one](/img/structure/B11126280.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126285.png)
![N-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11126286.png)

![Ethyl 4-[({1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate](/img/structure/B11126296.png)
